Ipratropium bromide hydrate

Receptor kinetics Residence time SAMA vs LAMA

Ipratropium bromide hydrate (CAS 66985-17-9), the monohydrate form of ipratropium bromide, is a synthetic quaternary ammonium muscarinic acetylcholine receptor (mAChR) antagonist. It exhibits non-selective, high-affinity binding to human M1, M2, and M3 receptor subtypes with IC50 values of 2.9 nM, 2.0 nM, and 1.7 nM, respectively.

Molecular Formula C20H32BrNO4
Molecular Weight 430.4 g/mol
Cat. No. B8817010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpratropium bromide hydrate
Molecular FormulaC20H32BrNO4
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-]
InChIInChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1/t16-,17+,18?,19?,21?;;
InChIKeyKEWHKYJURDBRMN-XFQAGIBXSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ipratropium Bromide Hydrate for Scientific Procurement: Pharmacological Class and Defining Characteristics


Ipratropium bromide hydrate (CAS 66985-17-9), the monohydrate form of ipratropium bromide, is a synthetic quaternary ammonium muscarinic acetylcholine receptor (mAChR) antagonist . It exhibits non-selective, high-affinity binding to human M1, M2, and M3 receptor subtypes with IC50 values of 2.9 nM, 2.0 nM, and 1.7 nM, respectively . The hydrate is a white to almost white crystalline powder, freely soluble in water and lower alcohols, with a pharmacopoeial assay specification of 99.0–100.5% (anhydrous basis) and a defined water content of 3.5–4.5% (Karl Fischer) [1]. As a short-acting muscarinic antagonist (SAMA), it produces bronchodilation with an onset of 15–30 minutes and a clinical duration of 3–5 hours, distinguishing it fundamentally from long-acting muscarinic antagonists (LAMAs) such as tiotropium and aclidinium .

Why Ipratropium Bromide Hydrate Cannot Be Simply Substituted: Pharmacodynamic and Kinetic Divergence Across Muscarinic Antagonists


Muscarinic antagonists approved or investigated for obstructive airway diseases span a continuum of receptor residence times, subtype selectivity profiles, and pharmacokinetic behaviors that preclude interchangeable use in research or clinical formulations. Ipratropium bromide dissociates from the M3 receptor with a half-life of approximately 0.22 hours (~13 minutes)—roughly 123-fold faster than tiotropium (27 hours) and approximately 49-fold faster than aclidinium (10.7 hours) [1]. This ultra-short residence time at the target receptor is the mechanistic basis for ipratropium's classification as a short-acting agent requiring multiple daily doses, whereas LAMAs achieve once-daily dosing through prolonged receptor occupancy [1]. Furthermore, ipratropium lacks functional M3-over-M2 selectivity (pKi M3 9.58 vs M2 9.53), in contrast to tiotropium (pKi M3 11.02 vs M2 10.69) and aclidinium (pKi M3 10.74 vs M2 10.68), which exhibit both higher absolute affinity and kinetic selectivity favoring the therapeutic M3 target over the auto-regulatory M2 receptor [2]. These quantitative, mechanistically grounded differences directly impact experimental design, formulation strategy, and procurement decisions.

Ipratropium Bromide Hydrate: Quantitative Differentiation Evidence Against Closest Analogs


M3 Receptor Dissociation Half-Life: Ultra-Short Residence Time Defines the SAMA Pharmacological Niche

Ipratropium bromide exhibits the shortest M3 muscarinic receptor dissociation half-life (t½) among all clinically used muscarinic antagonists. At recombinant human M3 receptors, ipratropium's dissociation t½ is 0.22 hours (~13 minutes), compared with 27 hours for tiotropium, 10.7 hours for aclidinium, and 6.1 hours for glycopyrronium [1]. At native M3 receptors in guinea pig trachea, the duration of action (t½ offset of electrically stimulated contractions) is 42 minutes for ipratropium versus >8 hours for tiotropium, aclidinium, and glycopyrronium [2]. This ~123-fold shorter M3 residence time versus tiotropium is the direct mechanistic explanation for ipratropium's clinical duration of 3–5 hours, requiring dosing 3–4 times daily, as opposed to once-daily dosing for all LAMA comparators [1][2].

Receptor kinetics Residence time SAMA vs LAMA Bronchodilator duration

Receptor Subtype Binding Profile: Non-Selective Pan-Muscarinic Antagonism Versus Subtype-Selective LAMAs

Ipratropium bromide binds with high affinity but no meaningful selectivity across M1, M2, and M3 receptor subtypes. Its binding affinities (pKi values) are M1 = 9.40, M2 = 9.53, and M3 = 9.58—a spread of only 0.18 log units, indicating essentially equipotent pan-muscarinic blockade [1]. By contrast, tiotropium exhibits both higher affinity and kinetic selectivity (pKi M1 = 10.80, M2 = 10.69, M3 = 11.02; dissociation t½ M3 = 27 h vs M2 = 2.6 h). Aclidinium similarly shows M3-over-M2 kinetic selectivity (t½ M3 = 10.7 h vs M2 = 1.8 h) [1]. Glycopyrronium demonstrates approximately 3–5× functional selectivity for M3 over M2 receptors [2]. Ipratropium's lack of M3/M2 discrimination means that while it produces net bronchodilation (M3 blockade), it simultaneously blocks prejunctional M2 autoreceptors that normally limit acetylcholine release—a potential counter-therapeutic effect not shared by M3-kinetically selective LAMAs [2].

Muscarinic receptor selectivity M1/M2/M3 binding Off-target pharmacology Kinetic selectivity

Blood-Brain Barrier Exclusion: Quaternary Ammonium Structure Prevents CNS Penetration Versus Tertiary Amine Atropine

Ipratropium bromide is a quaternary ammonium compound that exists in a permanently ionized state in aqueous solution, rendering it essentially incapable of crossing lipid membranes including the blood-brain barrier (BBB) [1]. Autoradiographic studies in rats have confirmed that ipratropium does not penetrate the BBB [1]. In direct contrast, atropine—a tertiary amine from which ipratropium is structurally derived (N-isopropyl noratropine methobromide)—readily crosses the BBB and produces central nervous system effects including sedation, confusion, and hallucinations at therapeutic or supra-therapeutic doses [2]. This structural distinction has quantitative pharmacokinetic consequences: ipratropium's oral bioavailability is approximately 2% versus atropine's ~50%, and ipratropium's plasma elimination half-life is 1.6–2 hours after inhalation compared with atropine's 2–4 hours [1][2]. Ipratropium thus functions as a topical pulmonary anticholinergic with minimal systemic or central adverse effects [2].

CNS penetration Blood-brain barrier Quaternary ammonium Peripheral selectivity Atropine comparator

Bronchodilator Onset Kinetics: Faster Onset Than Tiotropium and Oxitropium in Direct Comparative Studies

In a direct head-to-head study of early bronchodilating effects using metered-dose inhalers in human subjects, ipratropium bromide (40 µg) produced measurable bronchodilation within 75–90 seconds of administration, significantly earlier than oxitropium bromide (200 µg), which achieved equivalent bronchodilation only at 15 minutes post-dose [1]. At 15 minutes, the bronchodilating effects of 40 µg ipratropium and 200 µg oxitropium were similar, indicating that ipratropium requires a 5-fold lower dose for equivalent early effect [1]. In comparative in vivo guinea-pig studies, ipratropium and aclidinium both exhibited a faster onset of bronchoprotection than tiotropium, with tiotropium requiring approximately 4 hours to reach maximal effect versus approximately 2 hours for ipratropium [2]. Clinically, ipratropium's onset is 15–30 minutes, peaking at 30–90 minutes, whereas tiotropium's onset is ≥30 minutes with peak effect at 1–3 hours [2].

Onset of action Bronchodilation speed Acute airway studies Time-to-peak FEV1

Combination FEV1 Response: Ipratropium + Albuterol Superiority Over Either Agent Alone in Randomized Phase III Trials

In a pooled analysis of two 3-month, randomized, double-blind, parallel-group, multicenter Phase III trials involving 1,067 stable COPD patients, the combination of ipratropium bromide (42 µg qid) and albuterol sulfate (240 µg qid) produced a significantly higher rate of positive pulmonary function test (PFT) responses than either agent alone [1]. Using a ≥15% increase in FEV1 as the threshold, >80% of patients receiving the combination achieved this benchmark, compared with significantly lower proportions for ipratropium alone or albuterol alone (p < 0.05 for all within-30-minute comparisons) [1]. In a separate double-blind trial (n=357), the combination produced significantly greater peak and mean FEV1 improvement over albuterol base alone on both Day 1 and Day 29, with no potentiation of adverse effects [2]. Furthermore, a randomized crossover trial demonstrated that nebulized salbutamol/ipratropium (2.5/0.5 mg) achieved a higher and faster peak FEV1 (3,513 ± 1,762 mL) compared with indacaterol/glycopyrronium dry powder (2,965 ± 1,544 mL), though the difference in FEV1 AUC₀₋₆ₕ did not reach statistical significance (p = 0.08) [3].

Fixed-dose combination FEV1 improvement COPD reversibility Additive bronchodilation

Monohydrate Crystal Form: Defined Stoichiometry, Pharmacopoeial Identity, and Patent-Recognized Stability Advantages

Ipratropium bromide monohydrate (CAS 66985-17-9) is a stoichiometrically defined crystal form with the molecular formula C₂₀H₃₀BrNO₃·H₂O and molecular weight 430.38 g/mol. Its crystal structure has been solved and refined using synchrotron X-ray powder diffraction data and density functional techniques, yielding unit cell parameters: a = 7.0880(2) Å, b = 12.2043(2) Å, c = 24.0761(39) Å, β = 99.9063(7)°, V = 2054.574(22) ų, Z = 4 [1]. Pharmacopoeial monographs (USP/BP/EP) specify an assay content of 99.0–100.5% (anhydrous basis) and a water content of 3.5–4.5% by Karl Fischer titration, corresponding to the theoretical monohydrate stoichiometry of 4.19% . Chinese patent CN110845492A explicitly claims that the monohydrate form 'has better solubility and chemical stability, and is suitable for industrial production' compared to anhydrous ipratropium bromide [2]. However, a comparative study of anhydrous vs monohydrate crystals for dry powder inhaler (DPI) formulation found that both forms exhibited similar Young's modulus, micronisation behavior, cohesive-adhesive balance (CAB 0.70 vs 0.77 with lactose), and in vitro aerosolisation performance, indicating that the crystal form choice does not compromise downstream processing [3].

Crystal engineering Monohydrate specification Pharmacopoeial standard Solid-state characterization Quality control

Ipratropium Bromide Hydrate: Evidence-Backed Research and Industrial Application Scenarios


Acute Bronchoprovocation and Reversibility Testing Studies Requiring Rapid-Onset, Short-Duration Muscarinic Blockade

Ipratropium bromide hydrate is the muscarinic antagonist of choice for experimental protocols requiring rapid bronchodilator onset (75–90 seconds by spirometry) with spontaneous reversal within hours. Unlike tiotropium (M3 receptor occupancy persisting >24 hours), ipratropium's M3 dissociation t½ of 0.22 hours ensures complete receptor washout within a single experimental session, enabling crossover designs and same-day control measurements without carryover contamination [1]. This property is exploited in pulmonary function reversibility testing, where the ipratropium/albuterol combination produces response rates exceeding 80% (≥15% FEV1 improvement), significantly outperforming either agent alone [2].

Fixed-Dose Combination Formulation Development with β₂-Agonists for COPD and Asthma Indications

The established clinical synergy between ipratropium bromide and short-acting β₂-agonists (albuterol/salbutamol)—demonstrated in multiple Phase III randomized controlled trials with >1,400 total participants—makes ipratropium bromide hydrate a primary candidate for combination inhalation product development [1][2]. The monohydrate crystal form's defined stoichiometry and well-characterized solid-state properties (Young's modulus, cohesive-adhesive balance, micronisation behavior) provide a reproducible starting material for both nebulizer solution and dry powder inhaler formulation, with the hydrate and anhydrous forms showing equivalent downstream processability [3].

Peripherally Restricted Muscarinic Antagonism in In Vivo Models Requiring CNS Exclusion

For preclinical in vivo studies where muscarinic receptor blockade must be confined to peripheral tissues without confounding central effects, ipratropium bromide hydrate provides a validated tool compound. Its quaternary ammonium structure ensures permanent ionization in physiological media, and autoradiographic confirmation of absent blood-brain barrier penetration distinguishes it from tertiary amine comparators such as atropine, which produce significant CNS effects at overlapping dose ranges [1]. This property is particularly valuable in cardiovascular, gastrointestinal, and respiratory physiology models where central anticholinergic effects would confound endpoint interpretation.

Analytical Reference Standard and Pharmacopoeial Quality Control for Ipratropium-Containing Products

Ipratropium bromide hydrate meeting USP/BP/EP monograph specifications (assay 99.0–100.5% anhydrous basis, water content 3.5–4.5%, HPLC purity ≥98.0%) serves as the definitive reference standard for analytical method development, method validation, and quality control release testing of ipratropium-containing drug products and formulations [1]. The monohydrate's well-defined crystal structure (synchrotron XRPD-solved, P2₁/c space group) and characteristic X-ray diffraction pattern provide unambiguous solid-state identity confirmation, enabling detection of polymorphic contaminants or dehydration products in raw material and finished product testing [2].

Quote Request

Request a Quote for Ipratropium bromide hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.